Moschamine
Description
Historical Context of Moschamine Discovery and Initial Characterization
The history of this compound research is rooted in the phytochemical analysis of plants belonging to the Centaurea genus.
This compound was first isolated from Centaurea moschata in 1997. nih.govspringernature.com This initial isolation was a key step in identifying the compound and initiating studies into its properties. Alongside this compound, other novel indole (B1671886) alkaloids, including cis-moschamine (B3034581), moschamindole, and moschamindolol, were also isolated from Centaurea moschata at this time. springernature.com
Following its discovery in Centaurea moschata, this compound was subsequently isolated from Centaurea cyanus (cornflower) four years later by Sarker et al. nih.govresearchgate.netnih.gov Analysis of a methanol (B129727) extract from the seeds of Centaurea cyanus revealed the presence of this compound, along with cis-moschamine, centcyamine, and cis-centcyamine. researchgate.netnih.gov
Chemically, this compound is characterized as a safflomide-type phenylpropenoic acid amide. nih.govmedkoo.combiocrick.com This classification highlights its structure, which is formed by the amide linkage between a phenylpropanoid acid (specifically ferulic acid) and a tryptamine (B22526) (serotonin). nih.govwikipedia.org
Significance of this compound within Natural Product Chemistry
This compound holds significance in natural product chemistry due to its structural relationship to indole alkaloids and its comparison to related serotonin (B10506) conjugates.
This compound is considered an indole alkaloid derivative. medkoo.comwikipedia.orguni.luworktribe.com Indole alkaloids are a large class of natural compounds containing an indole ring structure, often derived from the amino acid tryptophan. Serotonin, a precursor to this compound, is itself an indoleamine. nih.govwikipedia.orgtandfonline.comwaocp.comfrontiersin.orgnih.gov The presence of the indole moiety from serotonin within the this compound structure places it within the broader category of indole alkaloids found in plants. researchgate.netnih.govwaocp.comscielo.brresearchgate.net
This compound belongs to a group of serotonin-derived phenylpropenoid amides. nih.gov It is chemically an amide formed between serotonin and ferulic acid, and is also known as N-feruloylserotonin. nih.govmedkoo.comwikipedia.org Other related serotonin conjugates found in plants include N-(p-coumaroyl)serotonin (also known as serotomide) and N-(caffeoyl)serotonin. wikipedia.orgnih.govresearchgate.netresearchgate.net These compounds share a similar structural basis, consisting of a serotonin moiety amidated with a hydroxycinnamic acid derivative. wikipedia.orgtandfonline.comresearchgate.net The study of these related compounds, such as serotomide and safflomide (trans-N-caffeoyltryptamine), has explored their interactions with biological targets like the serotonin receptor 5-HT1. nih.gov Research has also compared this compound to other indole alkaloids isolated from Centaurea species, such as cis-moschamine, centcyamine, and cis-centcyamine. researchgate.netnih.govfao.org
Here is a table summarizing the isolation sources of this compound:
| Plant Species | Year of Isolation | Reference |
| Centaurea moschata | 1997 | nih.govspringernature.com |
| Centaurea cyanus | 2001 | nih.govresearchgate.net |
| Centaurea nigra | Not specified | researchgate.net |
| Centaurea montana | Not specified | fao.org |
| Centaurea vlachorum | Not specified | researchgate.net |
| Carthamus tinctorius | Not specified | wikipedia.orgmedchemexpress.com |
| Croton echioides | Not specified | scielo.br |
| Datura stramonium | Not specified | chemfaces.com |
Overview of Established and Emerging Research Foci for this compound
Research into this compound has demonstrated its involvement in several biological processes, highlighting its potential in various therapeutic areas. Established research foci have primarily centered on its antioxidant, anti-inflammatory, serotoninergic, anti-atherogenic, and anti-tumor properties. Emerging areas of research are exploring its effects on mitochondrial function and its potential in specific disease contexts like renal cell carcinoma and depression.
Detailed research findings across these areas include:
Antioxidant Effects: Studies have indicated that this compound possesses antioxidant properties wikipedia.org. These effects are attributed to its polyphenol structure, which can help counteract oxidative stress.
Anti-inflammatory Effects: A significant area of research focuses on this compound's anti-inflammatory activity. Investigations have shown that this compound can inhibit cyclooxygenase (COX) enzymes, specifically COX-I and COX-II fishersci.cawikidata.orgwikipedia.orgguidetopharmacology.org. At a concentration of 0.1 µmol L⁻¹, this compound demonstrated potent inhibition, inhibiting COX-I by 58% and COX-II by 54% wikidata.orgwikipedia.orgguidetopharmacology.org. Furthermore, research suggests that this compound isolated from Carthamus tinctorius can inhibit LPS-induced inflammatory mediators through the inactivation of AP-1 and STAT1/3 pathways in RAW 264.7 macrophages wikipedia.org.
| Enzyme | Concentration (µmol L⁻¹) | Inhibition Percentage (%) | Citation |
|---|---|---|---|
| COX-I | 0.1 | 58 | wikidata.orgwikipedia.orgguidetopharmacology.org |
| COX-II | 0.1 | 54 | wikidata.orgwikipedia.orgguidetopharmacology.org |
Serotoninergic Activity: this compound has been shown to exhibit serotoninergic effects fishersci.cawikidata.orgwikipedia.org. At a concentration of 10 µmol L⁻¹, this compound was found to inhibit forskolin-stimulated cAMP formation by 25% in OK cells fishersci.cawikidata.orgwikipedia.orgguidetopharmacology.org. This inhibition is suggested to occur via the inhibition of serotonin receptors, with evidence pointing towards potential binding to 5-HT1 receptors, as the inhibition was repressed by the 5-HT1 antagonists Nan-190 and spiperone (B1681076) fishersci.cawikidata.orgwikipedia.orgguidetopharmacology.org.
Anti-atherogenic Activity: Research indicates that this compound, as a component of safflower seed extract, exhibits in vitro anti-atherogenic activity wikipedia.org. N-Feruloylserotonin (this compound) and N-(p-coumaroyl)serotonin, also found in safflower seeds, have been studied for their potential to ameliorate atherosclerosis wikipedia.orgwikipedia.orgnih.gov.
Cartilage Degradation Attenuation: Studies on this compound and N-(p-coumaroyl)serotonin have found that these compounds can suppress the expression of matrix metalloproteinases MMP3/13 and a disintegrin and metalloproteinase with thrombospondin motifs (ADAMTS) wikipedia.org. This suppression suggests a role in attenuating cartilage degradation wikipedia.org.
Antitumor/Anticancer Effects: this compound has demonstrated cytotoxic and cytostatic effects on various cancer cell lines fishersci.cawikipedia.orgguidetopharmacology.orgwikipedia.org. Studies have investigated its activity against glioblastoma cell lines (U251MG and T98G), HeLa, MCF7, and A431 cells fishersci.cawikipedia.orgguidetopharmacology.orgwikipedia.org. In glioblastoma cells, this compound treatment has been shown to significantly reduce cell viability and induce cell death and cell cycle arrest fishersci.cawikipedia.org.
Emerging Research Foci:
Mitochondrial Superoxide (B77818) Inhibition: this compound has been identified as an inhibitor of excessive superoxide production in mitochondria citeab.com. This emerging area suggests a potential role for this compound in conditions related to mitochondrial dysfunction and oxidative stress.
IFIT5 Inhibition (In Silico): An in silico study exploring the inhibitory potentials of various alkaloids against Interferon-induced protein with tetratricopeptide repeats 5 (IFIT5) in renal cell carcinoma included this compound nih.gov. While this is a computational finding, it suggests a potential molecular target for future in vitro and in vivo investigations nih.gov.
Potential Antidepressant Effects: Due to the structural similarity of indole alkaloids like this compound to neurotransmitters such as serotonin, there is a predicted potential for neurological and antidepressant effects wikidata.org. This area requires further investigation to establish any clinical relevance.
Research continues to explore the multifaceted biological activities of this compound, aiming to fully understand its mechanisms of action and potential therapeutic applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-26-19-10-13(2-6-18(19)24)3-7-20(25)21-9-8-14-12-22-17-5-4-15(23)11-16(14)17/h2-7,10-12,22-24H,8-9H2,1H3,(H,21,25)/b7-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGHKJYWENWLOMY-XVNBXDOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CNC3=C2C=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)NCCC2=CNC3=C2C=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70172925 | |
| Record name | N-Feruloyl serotonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70172925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Moschamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032759 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
193224-22-5, 68573-23-9 | |
| Record name | Feruloylserotonin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=193224-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Feruloyl serotonin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193224225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TRYPTAMINE, N-FERULOYL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=369502 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Feruloyl serotonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70172925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Feruloyl Serotonin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-FERULOYL SEROTONIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PP8322487 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Moschamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032759 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
115 - 117 °C | |
| Record name | Moschamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032759 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Advanced Synthetic Methodologies for Moschamine and Analogues
Biomimetic Synthetic Approaches
Biomimetic synthesis utilizes natural precursors and aims to mimic biological processes to create moschamine and related compounds. smolecule.com A key approach in this area involves iron-catalyzed oxidative radical coupling reactions. smolecule.comacs.orgacs.org
Iron-Catalyzed Oxidative Radical Coupling Reactions
Iron-catalyzed oxidative radical coupling reactions have been developed for the biomimetic synthesis of this compound-related indole (B1671886) alkaloids. smolecule.comacs.orgacs.orgnih.gov This method allows for the selective construction of the core structures present in these compounds. acs.org
Mechanistic studies of oxidative radical coupling reactions, particularly in the context of this compound synthesis, involve the investigation of how these reactions proceed. In some proposed mechanisms, iron is considered critical in the oxidative radical coupling of 5-hydroxyindoles with alkenes. This is thought to involve the delocalization of a radical from the oxygen position to the carbon position. acs.org For instance, using FeCl₃ as a catalyst and 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) as an oxidant, a Ts-protected 5-hydroxyindole (B134679) substrate was converted into both cross-coupling and homocoupling products. acs.org
Iron-catalyzed oxidative radical coupling has been successfully applied to selectively construct indolofuran cores, which are found in certain this compound-related indole alkaloids. acs.orgacs.org This method enables the direct coupling of phenols with conjugated alkenes, providing a strategy for the preparation of the 2,3-dihydrobenzofuran (B1216630) motif present in these structures. acs.org For example, the indolofuran core of serotobenine (B1245818) was constructed using an iron-catalyzed intermolecular oxidative radical cross-coupling reaction. researchgate.net Studies have shown that various substituted styrenes can be suitable substrates for this process, yielding indolofuran products in good to moderate yields. acs.org
An example of yields obtained for indolofuran products from substituted styrenes is shown in the table below:
| Substrate | Product Yield (%) | Citation |
| α-Methylstyrene | 82 | acs.org |
| α-Arylstyrene | 96 | acs.org |
| Alkyl-substituted | Good to moderate | acs.org |
The iron-catalyzed oxidative radical coupling reaction can also be used to selectively construct bisphenolic indole cores, another structural feature found in this compound-related alkaloids. acs.orgacs.org This involves the coupling of 5-hydroxyindoles to access these bisphenolic structures. acs.org For instance, 4,4″-bis(N-feruloyl)serotonin, a compound with a bisphenolic indole core, has been synthesized using this biomimetic coupling reaction. acs.orgacs.orgnih.gov
Transformation of N-Feruloylserotonin
The synthesis of this compound often involves the transformation of N-feruloylserotonin through oxidative radical coupling reactions, frequently catalyzed by iron. smolecule.com N-Feruloylserotonin is an alkaloid and polyphenol found in safflower seed and is chemically an amide formed between serotonin (B10506) and ferulic acid. wikipedia.org this compound-related alkaloids are understood to originate mainly from N-feruloylserotonin by cyclization or dimerization. nih.gov Biomimetic synthesis of this compound-related indole alkaloids via iron-catalyzed oxidative radical coupling utilizes N-feruloylserotonin or related 5-hydroxyindoles as starting materials. acs.orgacs.orgnih.gov
Biosynthetic Pathways and Enzyme Mechanisms
The biosynthetic pathway of N-feruloylserotonin has been reported in plants. wikipedia.org In plants, tryptophan is decarboxylated by tryptophan decarboxylase (TDC) into tryptamine (B22526). wikipedia.org Tryptamine 5-hydroxylase (T5H) then hydroxylates tryptamine into serotonin. wikipedia.org Serotonin is a precursor to N-(p-coumaroyl) and N-feruloylserotonin. wikipedia.org Hydroxycinnamic acids are subsequently transferred to serotonin from hydroxycinnamoyl-CoA esters by hydroxycinnamoyl-CoA: serotonin N-(hydroxycinnamoyl)transferase (SHT). wikipedia.org Enzymes, such as horseradish peroxidase, which contains iron, are reported to be involved in the biosynthesis of related compounds like serotobenine. acs.org This suggests a role for iron-containing enzymes in the natural oxidative coupling processes that lead to this compound-related structures. acs.org
Chemical Synthesis Strategies
Chemical synthesis of this compound and its related compounds can be achieved through both biomimetic and traditional organic synthesis techniques. smolecule.com Biomimetic approaches utilize natural precursors and mimic biological processes, such as iron-catalyzed oxidative radical coupling reactions. smolecule.com Traditional organic synthesis, on the other hand, employs established techniques to construct the molecular structure from simpler starting materials, often requiring multiple steps. smolecule.com
Multi-step Organic Synthesis Techniques
Multi-step organic synthesis is a fundamental approach for constructing complex molecules like this compound. This involves a sequence of reactions to build the carbon framework, introduce or transform functional groups, and control stereochemistry. msu.edu The design of such syntheses requires careful planning, often utilizing retrosynthetic analysis to work backward from the target molecule to available starting materials. youtube.com, libretexts.org Efficiency and yield at each step are crucial considerations in multi-step synthesis, as losses are multiplied throughout the sequence. msu.edu Common reactions employed in multi-step synthesis include those that form carbon-carbon bonds and introduce or modify functional groups. msu.edu
Total Synthesis Efforts for this compound and Related Compounds
Total synthesis aims to construct a complex natural product from readily available precursors. For this compound and related indole alkaloids, total synthesis efforts have explored various strategies, including biomimetic pathways. oup.com, capes.gov.br
One notable approach involves biomimetic synthesis via iron-catalyzed selectively oxidative radical coupling. This method has been developed to construct the indolofuran or bisphenolic indole cores found in different types of this compound-related alkaloids. acs.org, acs.org, nih.gov This strategy has been successfully applied to the synthesis of compounds like (+)-decursivine and 4,4″-bis(N-feruloyl)serotonin. acs.org, acs.org, nih.gov
Another example of total synthesis in this class of compounds is the synthesis of (±)-decursivine and (±)-serotobenine, which utilized a cascade Witkop photocyclization/elimination/O-Michael addition sequence, modeled after a biomimetic pathway. capes.gov.br This synthesis of (±)-decursivine was achieved in a concise five-step route without the use of protecting groups, demonstrating improved efficiency over previous methods. capes.gov.br
Total synthesis efforts have also played a role in structural elucidation and reassignment. For instance, the total synthesis of the putative structure of montamine, a natural product originally assigned as a homodimer of this compound, revealed that the initial structural assignment was incorrect. rsc.org, rsc.org Spectroscopic analysis of the synthetic product suggested that montamine is likely 4,4′-bisthis compound. rsc.org, rsc.org
Stereoselective Synthesis Considerations
Stereoselective synthesis is critical in the synthesis of complex natural products with defined three-dimensional structures, such as this compound and its analogues, which often contain multiple stereocenters. msu.edu Controlling the stereochemistry at newly formed chiral centers is essential to obtain the desired isomer with specific biological activity. Traditional methods for achieving stereochemical control include the use of chiral auxiliaries or resolution techniques. Modern approaches in stereoselective synthesis often involve asymmetric catalysis and the development of reactions that inherently favor the formation of one stereoisomer over the other. elsevier.com While specific detailed examples of stereoselective synthesis for this compound itself were not extensively highlighted in the search results, the importance of stereochemical control is generally acknowledged in the synthesis of complex alkaloids. oup.com, dntb.gov.ua
Development of this compound Derivatives and Analogues
The development of this compound derivatives and analogues is an active area of research, driven by the potential to discover compounds with improved or different biological activities. smolecule.com This process often involves the systematic modification of the this compound structure and the evaluation of the resulting compounds through structure-activity relationship (SAR) studies. semanticscholar.org, probes-drugs.org
Design Principles for Structure-Activity Relationship (SAR) Studies
SAR studies aim to understand how changes in the chemical structure of a compound affect its biological activity. semanticscholar.org, probes-drugs.org For this compound derivatives, SAR studies would involve designing and synthesizing a series of compounds with specific modifications to the core structure, such as alterations to the feruloyl or serotonin moieties, or changes in the linker between them. These derivatives are then tested for their biological effects, and the data is analyzed to identify structural features that are crucial for activity. semanticscholar.org, probes-drugs.org This information guides the design of further analogues with optimized properties. probes-drugs.org
Synthetic Routes to Specific Derivatives (e.g., cis-Moschamine)
Synthetic routes to specific this compound derivatives and analogues are developed based on the desired structural modifications. For example, cis-moschamine (B3034581) is a known isomer of this compound. sci-hub.se While the search results did not provide detailed synthetic routes specifically for cis-moschamine, the general strategies for synthesizing this compound-related indole alkaloids, such as oxidative radical coupling and multi-step organic synthesis, would be adapted to target specific derivatives. smolecule.com, acs.org, acs.org, nih.gov The synthesis of dimeric this compound-related compounds, such as 4,4″-bis(N-feruloyl)serotonin, has been achieved through biomimetic oxidative radical coupling, illustrating how synthetic methods can be tailored to create complex analogues. acs.org, acs.org, nih.gov
Modifications to the Indole Ring System
Modifications to the indole ring system of this compound and its analogues are a key area in synthetic chemistry to explore variations in biological activity and structural properties. The indole core is a fundamental structural element of this compound. smolecule.com
One approach to synthesizing this compound-related indole alkaloids involves iron-catalyzed oxidative radical coupling reactions to construct indolofuran or bisphenolic indole cores. This biomimetic strategy has been applied to the synthesis of compounds like (+)-decursivine, which contains an indolofuran core, and 4,4″-bis(N-feruloyl)serotonin, featuring a bisphenolic indole core. acs.orgresearchgate.netfigshare.com These reactions demonstrate the potential for selectively building different fused indole systems found in this class of alkaloids.
Another synthetic route to fused indole systems, relevant to this compound analogues, utilizes acid-promoted intramolecular Fischer indole synthesis of ortho-substituted nitro-aromatic compounds with vinylmagnesium bromide. This method allows for the generation of 3,4-fused tricyclic indoles without the need for prefunctionalization of the indole ring. researchgate.netsci-hub.se
Studies on indole alkaloids often involve constructing the indole core and then performing subsequent modifications. For example, total syntheses of other indole alkaloids have employed strategies such as palladium-catalyzed cyclisation of indolyl iodides and C2 thiol groups, as well as N-acyliminium ion cyclization to form bridged indole systems. sci-hub.se While not directly on this compound, these methodologies illustrate the types of transformations that can be applied to the indole scaffold to create diverse structures.
Alterations of the Phenylpropenoic Acid Amide Moiety
Alterations to the phenylpropenoic acid amide moiety of this compound involve modifying either the phenyl ring, the propenoic acid linker, or the amide bond itself, often by varying the attached amine (serotonin or its analogues). This compound is a safflomide-type phenylpropenoic acid amide. science.govscience.govscience.gov
Traditional chemical synthesis of this compound involves the formation of the amide bond between ferulic acid (a phenylpropenoic acid derivative) and serotonin (containing the indole ethylamine (B1201723) part). Early methods utilized carbodiimide-based coupling agents like N,N′-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). A representative procedure involved reacting ferulic acid and serotonin in anhydrous dimethylformamide (DMF) with DCC and N-hydroxysuccinimide (NHS) to activate the carboxylic acid. While effective, these methods could face challenges with regioselectivity and might require protecting groups.
The phenylpropenoic acid part of this compound is derived from ferulic acid, which is a hydroxycinnamic acid. wikipedia.orgscience.gov The synthesis of amide and ester derivatives of cinnamic acid and its analogues has been explored to evaluate their biological activities. science.govscience.gov These studies demonstrate the feasibility of modifying the phenylpropenoic acid structure.
Modifications to the amide side-chain are a common strategy in synthesizing analogues of amide-containing compounds. For instance, in the synthesis of agomelatine (B1665654) analogues, structural modifications of the acetamide (B32628) side-chain were performed. nih.gov This highlights the synthetic tractability of the amide linkage for generating structural diversity.
The biosynthesis of N-feruloylserotonin (this compound) involves the transfer of hydroxycinnamic acids to serotonin by the enzyme hydroxycinnamoyl-CoA: serotonin N-(hydroxycinnamoyl)transferase (SHT). This enzymatic process provides a natural route to forming the amide bond and attaching different hydroxycinnamic acid moieties to serotonin. wikipedia.org
Research findings on the synthesis of this compound and related compounds often detail yields and reaction conditions. For example, the carbodiimide (B86325) coupling method for this compound synthesis has been reported to yield the compound with a 72% isolated yield under specific conditions.
Data on the synthesis of this compound and its analogues, particularly concerning yields and reaction conditions for modifications to the indole ring and the phenylpropenoic acid amide moiety, can be presented in tabular format to summarize research findings.
| Synthetic Method | Moiety Modified | Key Reagents/Conditions | Reported Yield | Reference |
| Carbodiimide Coupling (Ferulic acid + Serotonin) | Phenylpropenoic Acid Amide | DCC, NHS, DMF, 0°C to RT | 72% | |
| Iron-Catalyzed Oxidative Radical Coupling | Indole Ring (core formation) | Iron catalyst, oxidative conditions | Not specified | acs.orgresearchgate.net |
| Intramolecular Fischer Indole Synthesis | Indole Ring (fusion) | Acid promoter, vinylmagnesium bromide | Not specified | researchgate.netsci-hub.se |
| Enzymatic Amide Bond Formation (Biosynthesis) | Phenylpropenoic Acid Amide | SHT enzyme, hydroxycinnamoyl-CoA esters, Serotonin | Not applicable | wikipedia.org |
Molecular Mechanisms of Moschamine Bioactivity
Investigations of Serotonergic System Modulation
Despite the structural similarity of Moschamine to serotonin (B10506), extensive literature searches did not yield specific studies investigating its direct interaction with the serotonergic system. Therefore, the following subsections, which were intended to detail these interactions, cannot be substantiated with current scientific findings.
No research data is currently available to describe the binding affinity or direct interaction of this compound with serotonin receptors, including the 5-HT1 subtype.
There are no available scientific studies that have examined the effect of this compound on forskolin-stimulated cyclic adenosine monophosphate (cAMP) formation.
Scientific literature lacks studies investigating whether the potential effects of this compound can be counteracted by 5-HT1 receptor antagonists such as Nan-190 or Spiperone (B1681076).
Specific research on the influence of this compound on serotonergic or other neurotransmission pathways has not been identified in the current body of scientific literature.
Cyclooxygenase (COX) Enzyme Inhibition
This compound has demonstrated notable anti-inflammatory properties, which have been attributed to its ability to inhibit cyclooxygenase (COX) enzymes. These enzymes are critical in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins.
Inhibition of COX-I and COX-II Enzymes
Research has specifically highlighted this compound's activity against the COX-2 isoform. In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound has been shown to suppress both the protein and mRNA levels of COX-2. nih.govresearchgate.net This downregulation of COX-2 expression is a key mechanism behind its anti-inflammatory effects, as it leads to a reduction in the production of prostaglandin (B15479496) E2 (PGE2), a key mediator of inflammation. nih.govresearchgate.net The inhibitory action of this compound on COX-2 is concentration-dependent. nih.gov
The mechanism for this downregulation involves the suppression of the transcriptional activity of activator protein-1 (AP-1) and the phosphorylation of signal transducer and activator of transcription (STAT)1/3. nih.gov By inhibiting these pathways, this compound effectively reduces the expression of not only COX-2 but also other pro-inflammatory mediators. nih.govresearchgate.net
While the inhibitory effect on COX-2 is well-documented, there is currently no available scientific information regarding the effect of this compound on the COX-1 isoform. Therefore, its selectivity profile for COX-2 over COX-1 cannot be fully characterized at this time.
Table 1: Investigated Effects of this compound on Cyclooxygenase-2 (COX-2)
| Parameter Investigated | Model System | Outcome of this compound Treatment | Reference |
| COX-2 Protein Levels | LPS-stimulated RAW 264.7 macrophages | Suppressed | nih.govresearchgate.net |
| COX-2 mRNA Levels | LPS-stimulated RAW 264.7 macrophages | Suppressed | nih.govresearchgate.net |
| Prostaglandin E2 (PGE2) Production | LPS-stimulated RAW 264.7 macrophages | Inhibited in a concentration-dependent manner | nih.gov |
| Upstream Regulatory Pathway | LPS-stimulated RAW 264.7 macrophages | Inhibited transcriptional activity of AP-1 and phosphorylation of STAT1/3 | nih.gov |
Comparative Analysis with Known COX Inhibitors (e.g., Salicylic Acid)
The anti-inflammatory mechanism of this compound, particularly its influence on the cyclooxygenase (COX) pathway, presents a distinct profile when compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like salicylic acid. While both compounds ultimately lead to a reduction in pro-inflammatory prostaglandins, their modes of action differ significantly. Salicylic acid, the primary metabolite of aspirin, is generally considered a weak, competitive inhibitor of COX enzymes in vitro. nih.govresearchgate.net Its inhibitory effect on COX-2 activity can be readily overcome by increasing concentrations of the substrate, arachidonic acid. nih.gov
In contrast, the primary mechanism of this compound does not appear to be the direct competitive inhibition of the COX enzyme's catalytic activity. Instead, research indicates that this compound acts further upstream by regulating the expression of the gene that codes for the COX-2 enzyme. researchgate.netnih.gov this compound suppresses the synthesis of both the messenger RNA (mRNA) and the subsequent protein for COX-2. researchgate.netnih.gov This approach of downregulating enzyme expression is fundamentally different from directly blocking the active site of an already-synthesized enzyme, as is the case with many classical NSAIDs. nih.govnih.gov This suggests that this compound's anti-inflammatory effects are mediated by interfering with the signaling pathways that lead to the induction of inflammatory proteins, rather than competing with substrates at the enzymatic level.
| Feature | This compound | Salicylic Acid |
|---|---|---|
| Primary Mechanism | Downregulation of COX-2 gene and protein expression researchgate.netnih.gov | Competitive inhibition of COX enzyme activity nih.govresearchgate.net |
| Target Level | Transcriptional and translational | Post-translational (enzymatic activity) |
| Interaction with Arachidonic Acid | Mechanism is upstream of substrate binding | Inhibition is competitive and can be overcome by high substrate concentration nih.gov |
Downregulation of COX-2 Expression
A central element of this compound's anti-inflammatory activity is its ability to suppress the expression of cyclooxygenase-2 (COX-2). researchgate.netnih.gov In studies utilizing RAW 264.7 macrophages stimulated with the inflammatory agent lipopolysaccharide (LPS), this compound has been shown to inhibit the expression of COX-2 at both the mRNA and protein levels. researchgate.netnih.gov This indicates that this compound interferes with the signaling cascade that is initiated by inflammatory stimuli and culminates in the transcription and translation of the PTGS2 gene (the gene encoding COX-2).
The molecular mechanism underlying this downregulation involves the inhibition of key transcription factors. Research has demonstrated that pretreatment with this compound significantly inhibits the LPS-stimulated transcriptional activity of activator protein-1 (AP-1) and the phosphorylation of signal transducer and activator of transcription (STAT)1 and STAT3. researchgate.netnih.gov These transcription factors are crucial for orchestrating the expression of a wide array of pro-inflammatory genes, including COX-2. nih.gov By preventing the activation of AP-1 and STAT1/3, this compound effectively curtails the cellular machinery responsible for producing the COX-2 enzyme in response to inflammatory signals. researchgate.netnih.gov
Impact on Prostaglandin E2 (PGE2) Production
As a direct consequence of its ability to downregulate COX-2 and other key enzymes, this compound potently inhibits the production of Prostaglandin E2 (PGE2). researchgate.netnih.gov PGE2 is a principal mediator of inflammation, contributing to processes such as vasodilation, edema, and pain. nih.govcaymanchem.comcaymanchem.com Its synthesis is heavily dependent on the enzymatic cascade involving COX-2 and, subsequently, microsomal prostaglandin E2 synthase-1 (mPGES-1). nih.govresearchgate.net
In macrophage cell models stimulated with LPS, this compound demonstrated a concentration-dependent inhibition of PGE2 production. researchgate.netnih.gov This reduction in PGE2 levels is consistent with the observed suppression of both COX-2 and mPGES-1 expression. researchgate.netnih.gov By limiting the availability of these two critical enzymes in the PGE2 synthesis pathway, this compound effectively reduces the output of this key pro-inflammatory lipid mediator.
Anti-inflammatory Signaling Pathway Modulation
Inhibition of Lipopolysaccharide (LPS)-Induced Inflammatory Mediators
This compound exhibits broad inhibitory effects on the production of various inflammatory mediators that are induced by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria and a potent activator of the innate immune response. researchgate.netnih.gov Beyond its impact on the COX-2/PGE2 axis, this compound has been shown to suppress the production of nitric oxide (NO) and key pro-inflammatory cytokines, including interleukin-1β (IL-1β) and interleukin-6 (IL-6). researchgate.netnih.gov
This widespread suppression of inflammatory molecules points to an action on central signaling pathways. The anti-inflammatory activity of this compound is associated with its ability to suppress the activation of AP-1 and STAT1/3 signaling pathways in LPS-stimulated macrophages. researchgate.netnih.gov These pathways are pivotal in regulating the expression of a multitude of genes involved in the inflammatory response, thus explaining the compound's broad-spectrum inhibitory effects. nih.govmdpi.com
| Inflammatory Mediator | Effect of this compound | Associated Signaling Pathway |
|---|---|---|
| Prostaglandin E2 (PGE2) | Inhibition of production researchgate.netnih.gov | AP-1, STAT1/3 researchgate.netnih.gov |
| Nitric Oxide (NO) | Inhibition of production researchgate.netnih.gov | AP-1, STAT1/3 researchgate.netnih.gov |
| Cyclooxygenase-2 (COX-2) | Downregulation of mRNA and protein researchgate.netnih.gov | AP-1, STAT1/3 researchgate.netnih.gov |
| Inducible Nitric Oxide Synthase (iNOS) | Downregulation of mRNA and protein researchgate.netnih.gov | AP-1, STAT1/3 researchgate.netnih.gov |
| Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) | Downregulation of mRNA and protein researchgate.netnih.gov | AP-1, STAT1/3 researchgate.netnih.gov |
| Interleukin-1β (IL-1β) | Suppression of expression researchgate.netnih.gov | AP-1, STAT1/3 researchgate.netnih.gov |
| Interleukin-6 (IL-6) | Suppression of expression researchgate.netnih.gov | AP-1, STAT1/3 researchgate.netnih.gov |
Downregulation of Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)
In addition to targeting COX-2, this compound also modulates the expression of microsomal prostaglandin E2 synthase-1 (mPGES-1). researchgate.netnih.gov This enzyme is the terminal synthase in the production of PGE2, catalyzing the conversion of PGH2 (the product of COX enzymes) into PGE2. nih.gove-century.us The expression of mPGES-1 is often coordinately upregulated with COX-2 during an inflammatory response, leading to a significant surge in PGE2 production. nih.gov
Studies have confirmed that this compound suppresses both the protein and mRNA levels of mPGES-1 in LPS-stimulated macrophages. researchgate.netnih.gov This dual inhibition of both COX-2 and mPGES-1 represents a highly effective strategy for blocking PGE2 synthesis. By downregulating two sequential and critical enzymes in the pathway, this compound ensures a robust reduction in the output of this potent inflammatory mediator.
Suppression of Inducible Nitric Oxide Synthase (iNOS)
This compound's anti-inflammatory actions extend to the inhibition of the nitric oxide (NO) pathway through the suppression of inducible nitric oxide synthase (iNOS). researchgate.netnih.gov iNOS is an enzyme expressed in response to inflammatory stimuli, such as LPS and cytokines, and is responsible for the production of large quantities of NO. nih.gov While NO has important physiological roles, its overproduction during inflammation contributes to cytotoxicity and tissue damage.
Research has shown that this compound treatment leads to a decrease in the production of NO in LPS-activated macrophages. researchgate.netnih.gov This functional outcome is directly linked to this compound's ability to suppress the expression of iNOS at both the mRNA and protein levels. researchgate.netnih.gov Similar to its effect on COX-2, this downregulation is mediated through the inhibition of key inflammatory transcription factors, providing another facet to this compound's multi-pronged anti-inflammatory mechanism. researchgate.netnih.gov
Modulation of Interleukin-6 (IL-6) and Interleukin-1β (IL-1β) Expression
This compound has demonstrated significant anti-inflammatory properties by directly influencing the expression of key pro-inflammatory cytokines. In studies utilizing RAW 264.7 macrophages stimulated by lipopolysaccharide (LPS), this compound was shown to effectively suppress the expression of both Interleukin-6 (IL-6) and Interleukin-1β (IL-1β) researchgate.netnih.gov. This inhibitory effect occurs at both the protein and mRNA levels, indicating that this compound interferes with the production of these cytokines from the point of gene transcription through to protein synthesis researchgate.netnih.gov. The regulation of these cytokines is a critical aspect of the inflammatory response, with IL-1β playing a pivotal role in initiating inflammatory cascades and IL-6 being involved in both acute and chronic inflammation nih.govplos.org.
Inactivation of Activator Protein-1 (AP-1) Transcriptional Activity
A key mechanism underlying this compound's anti-inflammatory effects is its ability to inactivate the transcriptional activity of Activator Protein-1 (AP-1) researchgate.netnih.gov. AP-1 is a crucial transcription factor that regulates the expression of genes involved in various cellular processes, including inflammation and proliferation frontiersin.orgtaylorandfrancis.com. Research has shown that pretreatment with this compound significantly inhibits the LPS-stimulated transcriptional activity of AP-1 in RAW 264.7 macrophages researchgate.netnih.gov. By suppressing AP-1 activation, this compound effectively downregulates the expression of AP-1 target genes, which include pro-inflammatory cytokines like IL-6 and IL-1β researchgate.netnih.gov.
Inhibition of Signal Transducer and Activator of Transcription (STAT)1/3 Phosphorylation
This compound exerts its influence on inflammatory pathways by targeting the Signal Transducer and Activator of Transcription (STAT) signaling cascade. Specifically, this compound has been found to inhibit the phosphorylation of both STAT1 and STAT3 in LPS-stimulated macrophages researchgate.netnih.gov. The phosphorylation of STAT proteins is a critical step for their activation, dimerization, and translocation to the nucleus, where they act as transcription factors for inflammatory genes mdpi.com. The inhibition of STAT1/3 phosphorylation is a significant mechanism contributing to this compound's anti-inflammatory activity, as it leads to the downregulation of inflammatory mediators whose expression is dependent on this pathway researchgate.netnih.gov.
Effects on Mitogen-Activated Protein Kinase (MAPK) Pathways (p38, ERK, JNK)
This compound demonstrates selective modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central to cellular responses to external stressors, including inflammation nih.gov. In LPS-induced RAW 264.7 macrophages, this compound was observed to inhibit the phosphorylation of p38 MAPK and Extracellular signal-Regulated Kinase (ERK) researchgate.netnih.gov. The p38 and ERK pathways are known to be involved in the inflammatory response and cell survival nih.govresearchgate.net. Notably, this compound's inhibitory action did not extend to the c-Jun N-terminal Kinase (JNK) pathway, another major component of the MAPK signaling system researchgate.netnih.gov. This selective inhibition highlights a specific mode of action, whereby this compound targets particular arms of the MAPK cascade to exert its anti-inflammatory effects.
Cellular and Molecular Effects in Antitumor Research
Inhibition of Cancer Cell Proliferation
This compound has been identified as a potent inhibitor of glioblastoma cell proliferation. Studies investigating its effects on the human glioblastoma cell lines U251MG and T98G have shown that treatment with this compound significantly reduces cell viability and proliferation nih.govresearchgate.netcancerindex.org. The compound's cytotoxic and cytostatic effects were confirmed through multiple assays, which demonstrated a dose-dependent reduction in the number of viable cancer cells nih.govresearchgate.net.
The anti-proliferative activity of this compound is linked to its ability to induce cell cycle arrest and apoptosis in these glioblastoma cells nih.govresearchgate.net. The efficacy of this compound in suppressing the growth of these aggressive brain tumor cells highlights its potential as a novel strategy for targeting glioblastoma nih.govresearchgate.net.
Table 1: Inhibitory Concentration (IC50) of this compound on Glioblastoma Cell Lines This table summarizes the concentration of this compound required to inhibit the proliferation of two different glioblastoma cell lines by 50% after 72 hours of treatment, as determined by the MTT assay.
| Cell Line | IC50 Value (µM) | Citation |
| U251MG | 238 | researchgate.net |
| T98G | 193 | researchgate.net |
HeLa, MCF7, and A431 Cells
This compound has been identified as a compound with antitumor effects on several human cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A431 (skin cancer). chemfaces.com Bioactivity-guided isolation studies of compounds from Centaurea arenaria and Centaurea jacea L. revealed that this compound was one of the active secondary metabolites responsible for the antiproliferative effects of the plant extracts. chemfaces.comresearchgate.net While these screenings confirmed its activity, detailed molecular mechanism studies in these specific cell lines are not as extensively documented as in other cancer types. In one study, this compound was described as a "moderately active" compound against these cell lines when compared to other more potent isolates like apigenin, eupatorin, and arctigenin. chemfaces.comresearchgate.net Another report noted that this compound exerted high or moderate potency against HeLa, MCF7, and A431 tumor cells. sci-hub.se
CaCo-2 Colon Cancer Cells
Based on the available research, there are no specific studies detailing the molecular mechanisms of this compound bioactivity on CaCo-2 colon cancer cells.
Induction of Cell Cycle Arrest
This compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest. nih.govresearchgate.net In vitro studies on glioblastoma cell lines U251MG and T98G confirmed that treatment with this compound leads to a halt in the cell cycle, which is a key mechanism for its cytostatic effects. nih.govnih.gov This effect contributes to the significant reduction in cancer cell viability observed upon treatment. nih.gov The combination of this compound with the standard chemotherapeutic agent temozolomide has been suggested to promote a stronger cell cycle arrest compared to temozolomide alone, indicating potential for synergistic therapeutic strategies. encyclopedia.pub
While research confirms that this compound induces cell cycle arrest in glioblastoma cells, the specific phase of the cell cycle (e.g., G0/G1, S, or G2/M phase) that is targeted by the compound has not been detailed in the available scientific literature. nih.govencyclopedia.pub
Induction of Apoptosis in Cancer Cells
A primary mechanism of this compound's anticancer activity is the induction of apoptosis, or programmed cell death. nih.govresearchgate.net Flow cytometry analysis of glioblastoma cells treated with this compound showed a significant increase in apoptotic cell death. nih.gov The molecular mechanism appears to involve the intrinsic pathway of apoptosis, which is mediated by mitochondria. encyclopedia.pub It is suggested that this compound activates this pathway through the dysregulation of the mitochondrial membrane potential, a critical event that leads to the release of pro-apoptotic factors and subsequent activation of the caspase cascade, ultimately resulting in cell death. encyclopedia.pub
Modulation of Cell Surface Marker Expression (e.g., CD24, CD44)
This compound has been demonstrated to modulate the expression of key cell surface markers associated with cancer progression and stemness, specifically CD24 and CD44. nih.gov In a study involving the T98G glioblastoma cell line, treatment with this compound resulted in a dose-dependent decrease in the expression of both CD24 and CD44. nih.gov These proteins are involved in cell-cell interactions, cell adhesion, and migration, and their downregulation can inhibit the invasive and metastatic potential of cancer cells. nih.govnih.gov
| Cell Line | Marker | Effect of this compound | Citation |
| T98G (Glioblastoma) | CD24 | Dose-dependent decrease | nih.gov |
| T98G (Glioblastoma) | CD44 | Dose-dependent decrease | nih.gov |
Studies on Cancer Stem Cell Properties
While direct studies focusing exclusively on the effect of this compound on cancer stem cell (CSC) properties have not been identified, its documented activity provides strong indications of its potential in this area. CSCs are a subpopulation of tumor cells believed to be responsible for tumor initiation, recurrence, and resistance to therapy. nih.gov The cell surface markers CD44 and CD24 are widely used to identify CSCs in various cancers, including glioblastoma. nih.govplos.org The finding that this compound causes a dose-dependent decrease in CD44 and CD24 expression in glioblastoma cells suggests that it may target the CSC population, thereby reducing the tumor's ability to self-renew and resist treatment. nih.gov
Neuroprotective Research
This compound, a naturally occurring indole (B1671886) alkaloid, has become a subject of interest in neuroprotective research. Studies have begun to investigate its potential to defend neurons against various forms of damage and degeneration. The primary focus of this research has been on its antioxidant properties, its ability to counteract excitotoxicity, and its potential role in modulating key enzymes and neurotrophic factors involved in neuronal health and cognitive function.
Oxidative stress is a significant contributor to neuronal damage in a variety of neurological disorders. It arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to neutralize them. This compound, which is also known as N-feruloyl serotonin (FS), has demonstrated notable antioxidant capabilities. nih.gov As a member of the serotonin derivatives, it is recognized for its health-beneficial effects, including anti-inflammatory, antioxidant, and anti-apoptotic properties. nih.gov
Research has shown that serotonin derivatives found in safflower (Carthamus tinctorius) seeds can exert antioxidant effects. wikipedia.org Studies focusing on N-feruloyl serotonin have reported its ability to decrease intracellular ROS and caspase activity in neuronal cells under oxidative stress. nih.gov In a study involving a human neuroblastoma cell line (SH-SY5Y) treated with amyloid-beta (Aβ) peptides, a model for Alzheimer's-related neuronal damage, N-feruloyl serotonin treatment helped recover cell viability and reduced the elevated levels of reactive oxygen species. nih.govresearchgate.net The radical scavenging activities of N-feruloyl serotonin were observed to increase with concentration, showcasing its in vitro antioxidant activity. nih.gov These findings suggest that this compound's antioxidant properties could be a key mechanism in its neuroprotective potential.
| Study Focus | Model System | Key Findings | Reference |
|---|---|---|---|
| Antioxidant and Anti-apoptotic Effects | Aβ₂₅₋₃₅-Treated SH-SY5Y Cells | Recovered cell viability and reduced elevated reactive oxygen species. | nih.gov |
| General Antioxidant Properties | In vitro assays | Radical scavenging activities increased with concentration. | nih.gov |
| Effects on Neuronal Oxidative Stress | Oxidative stress-induced neuronal cells | Decreased intracellular reactive oxygen species (ROS) and caspase activity. | nih.gov |
Glutamate is the primary excitatory neurotransmitter in the central nervous system and is crucial for synaptic plasticity, learning, and memory. frontiersin.org However, excessive glutamate levels lead to the overstimulation of its receptors, causing a toxic process known as excitotoxicity, which results in neuronal damage and death. frontiersin.orgplos.org This process is implicated in various neurodegenerative conditions. frontiersin.org
While direct research on this compound's ability to protect against glutamate excitotoxicity is limited, studies on extracts from Carthamus tinctorius (safflower), a known source of this compound, provide some insights. Safflower yellow, the main effective component of safflower, has been shown to have neuroprotective effects in models of Alzheimer's disease by ameliorating the disorder of glutamate circulation. nih.gov Research on safflower extracts also indicates a potential to modulate metabolic pathways, including glutamate metabolism, which may be involved in its protective effects against ischemic stroke. frontiersin.org These findings suggest that constituents of safflower, which include this compound, may play a role in regulating glutamate homeostasis, thereby offering a potential avenue for neuroprotection. However, further studies are required to specifically elucidate the role of this compound in protecting neurons from glutamate-induced damage.
The cholinergic system is essential for cognitive functions, and a decline in the levels of the neurotransmitter acetylcholine (ACh) is a hallmark of Alzheimer's disease. One therapeutic strategy for Alzheimer's is to inhibit acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine, thereby increasing its availability in the synaptic cleft.
Direct studies on this compound's AChE inhibitory activity are not widely available. However, research on structurally related compounds offers compelling indirect evidence. A study on N-trans-feruloyldopamine, a compound with a similar hydroxycinnamic acid amide structure, demonstrated a potent inhibitory effect on AChE, with a half-maximal inhibitory concentration (IC50) of 8.52 μM. mdpi.com This suggests that the feruloyl moiety, also present in this compound, may be crucial for this inhibitory activity.
| Compound/Extract | Key Findings | Relevance to this compound | Reference |
|---|---|---|---|
| N-trans-feruloyldopamine | Showed strong AChE inhibitory activity with an IC50 of 8.52 μM. | Structurally similar to this compound, suggesting a similar potential. | mdpi.com |
| Carthamus tinctorius Seed Extract | Improved memory by suppressing AChE expression and improving cholinergic function. | This compound is a known constituent of this extract. | nih.govresearchgate.net |
The multifaceted nature of neurodegenerative diseases like Alzheimer's necessitates therapeutic agents with multiple mechanisms of action. The bioactivities of this compound, particularly its antioxidant and potential acetylcholinesterase inhibitory effects, position it as a compound of interest for these conditions.
The pathology of Alzheimer's disease is closely linked to oxidative stress caused by the aggregation of amyloid-beta (Aβ) peptides. nih.gov Research has demonstrated that this compound (N-feruloyl serotonin) can protect neuronal cells from Aβ-induced oxidative stress and apoptosis. nih.gov By mitigating neuronal damage caused by Aβ, this compound could potentially slow the progression of neurodegeneration.
Additionally, the cholinergic deficit is a well-established aspect of Alzheimer's-related cognitive decline. As discussed, there is indirect evidence to suggest that this compound may inhibit acetylcholinesterase. mdpi.comnih.govresearchgate.net Such an action would increase acetylcholine levels, a therapeutic approach currently used to manage the symptoms of Alzheimer's disease. nih.gov The combination of antioxidant and anti-cholinesterase activities in a single molecule makes this compound a promising candidate for further research into multi-target drugs for complex neurodegenerative disorders.
Brain-Derived Neurotrophic Factor (BDNF) is a crucial protein that supports the survival, growth, and differentiation of new and existing neurons. It plays a vital role in synaptic plasticity, which is fundamental for learning and memory.
A direct link between this compound administration and the elevation of BDNF levels in the brain has been investigated in specific cellular models. In a study using human neuroblastoma cells treated with amyloid-beta to simulate Alzheimer's disease conditions, treatment with N-feruloyl serotonin (this compound) led to the activation of CREB-BDNF signaling. nih.gov The CREB (cAMP response element-binding protein) is a transcription factor that plays a key role in activating the gene that produces BDNF. This finding suggests that this compound may have the potential to promote neuronal health and plasticity by modulating the BDNF pathway. Further in vivo research is necessary to confirm these effects and understand their therapeutic implications.
Antiobesity Investigations
Currently, there is a lack of specific scientific research investigating the potential antiobesity effects of the isolated compound this compound. While some constituents of safflower have been explored for various metabolic effects, dedicated studies on this compound's role in adipogenesis, energy expenditure, or other mechanisms related to obesity have not been reported in the available scientific literature. Therefore, its potential as an antiobesity agent remains an un-investigated area.
Preclinical Models for Antiobesity Effects:Preclinical studies, typically involving animal models, are a crucial step in evaluating the potential of a compound for treating obesity. Such studies provide insights into a compound's in vivo efficacy, safety, and mechanism of action. At present, the scientific literature does not contain any reports of preclinical trials that have assessed the antiobesity effects of this compound.
While research exists on related compounds, such as ferulic acid (a constituent part of N-Feruloylserotonin), which has been studied in models of high-fat diet-induced obesity, these findings cannot be directly extrapolated to this compound itself. The unique chemical structure of this compound, an amide of ferulic acid and serotonin, necessitates specific investigation to determine its distinct biological properties.
Preclinical and in Vitro Research Methodologies for Moschamine
Cell Culture Models
Cell culture models are widely used in Moschamine research to assess its effects on specific cell types under controlled conditions. These models allow for the investigation of cellular processes, viability, and signaling pathways influenced by the compound.
Use of Specific Cancer Cell Lines
This compound has been investigated for its potential cytotoxic and anti-proliferative effects using various human cancer cell lines. Studies have tested this compound on cell lines such as Glioblastoma (U87MG, T98G), HeLa, MCF-7, A431, and Caco-2. This compound has demonstrated significant cytotoxic activity against human glioblastoma cell lines U87MG and T98G, as well as the human breast cancer cell line MCF-7. guidetopharmacology.orglipidmaps.orgguidetopharmacology.org It has also been tested on HeLa, A431, and Caco-2 cells. wikipedia.orgajol.infonih.gov These studies aim to understand this compound's potential in inhibiting cancer cell growth and inducing cell death.
Table 1: Cancer Cell Lines Used in this compound Research
| Cell Line | Tissue Origin | Research Focus | Observed Activity |
| Glioblastoma (U87MG, T98G) | Brain | Cytotoxicity | Significant cytotoxicity |
| HeLa | Cervical Cancer | Cytotoxicity, general testing | Tested |
| MCF-7 | Breast Cancer | Cytotoxicity | Significant cytotoxicity |
| A431 | Epidermoid Carcinoma | Cytotoxicity, general testing | Tested |
| Caco-2 | Colorectal Cancer | Cytotoxicity, general testing | Tested |
Macrophage Cell Lines for Anti-inflammatory Studies
The anti-inflammatory properties of this compound have been investigated using macrophage cell lines, such as RAW 264.7 cells. These cells are commonly used to model inflammatory responses. Research indicates that this compound can inhibit the production of nitric oxide (NO) and the expression of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. nih.govinvivochem.cn These findings suggest a potential role for this compound in modulating inflammatory pathways.
Renal Epithelial (OK) Cells for Serotonergic Activity
Renal epithelial (OK) cells, which express the 5-HT2A receptor, have been utilized to study the serotonergic activity of this compound. Studies using OK cells have shown that this compound exhibits agonist activity at the 5-HT2A receptor. This research provides insight into how this compound might interact with the serotonergic system.
Human Neuroblastoma SH-SY5Y Cells for Neuroprotection
Human neuroblastoma SH-SY5Y cells are employed to evaluate the neuroprotective effects of compounds. This compound has been shown to protect SH-SY5Y cells from oxidative stress-induced damage. This suggests a potential therapeutic application of this compound in conditions involving neuronal damage or oxidative stress.
Three-Dimensional (3D) Spheroid Cultures
Three-dimensional (3D) spheroid cultures represent a more physiologically relevant in vitro model compared to traditional two-dimensional cell cultures. These models are used to evaluate the penetration and efficacy of compounds like this compound in a tissue-like structure. Utilizing 3D spheroids can provide a better prediction of a compound's behavior in vivo, particularly concerning drug delivery and effectiveness within solid tissues or tumors.
Enzymatic Assays
Enzymatic assays are crucial for understanding how this compound interacts with specific enzymes, potentially inhibiting or modulating their activity. Research on this compound has included testing for its effects on enzymes, particularly monoamine oxidase (MAO). This compound has been tested for MAO inhibition. Findings indicate that this compound can inhibit both MAO-A and MAO-B enzymes. This inhibitory activity suggests a potential mechanism of action for some of this compound's observed biological effects.
Table 2: Enzymes Targeted by this compound in In Vitro Assays
| Enzyme | Type | Observed Activity |
| MAO-A | Enzyme | Inhibition |
| MAO-B | Enzyme | Inhibition |
Cyclooxygenase (COX-I, COX-II) Inhibition Assays
Cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, are key players in the synthesis of prostaglandins, which are involved in inflammation and pain. jpp.krakow.pl Inhibition of these enzymes is a common mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs). In vitro COX inhibition assays are used to measure the extent to which a compound can reduce the enzymatic activity of COX-1 and COX-2.
Research has indicated that this compound is a potent inhibitor of both COX-I and COX-II enzymes. researchgate.netbiocrick.com At a concentration of 0.1 µmol/L, this compound demonstrated significant inhibition, inhibiting COX-I by 58% (p < 0.012) and COX-II by 54% (p < 0.014). researchgate.netbiocrick.com Another study also highlighted this compound's ability to suppress the protein and mRNA levels of COX-2 in LPS-induced RAW 264.7 macrophages. researchgate.net
Data on this compound's COX Inhibition:
| Enzyme | Concentration (µmol/L) | % Inhibition | p-value |
| COX-I | 0.1 | 58% | < 0.012 |
| COX-II | 0.1 | 54% | < 0.014 |
Acetylcholinesterase (AChE) Inhibition Assays
Acetylcholinesterase (AChE) is an enzyme that breaks down the neurotransmitter acetylcholine. nih.govmdpi.com Inhibitors of AChE are used in the treatment of neurological disorders like Alzheimer's disease. mdpi.com In vitro AChE inhibition assays are employed to assess a compound's capacity to block this enzymatic activity.
While some studies mention acetylcholinesterase inhibition in the context of plant extracts containing this compound, specific in vitro assay data directly demonstrating this compound's inhibitory effect on AChE was not prominently detailed in the search results. One source mentions that an ethanolic extract of Croton heliotropiifolius, which contains alkaloids, showed significant in vitro inhibition of acetylcholinesterase using a dilution spectrophotometric assay and bioassay-guided fractionation was undertaken to isolate active compounds. researchgate.net this compound is listed as an alkaloid found in the ethylacetate fraction of Anthocleista vogelii, which exhibited pancreatic lipase (B570770) inhibitory activity, but the direct link between this compound and AChE inhibition in this context was not explicitly provided with assay data. ajol.info
Pancreatic Lipase Inhibition Assays
Pancreatic lipase is a key enzyme involved in the digestion of dietary fats. ms-editions.clnih.gov Inhibiting this enzyme can reduce fat absorption and is a strategy for managing obesity. ms-editions.cl In vitro pancreatic lipase inhibition assays are used to evaluate the potential of compounds to block the activity of this enzyme.
An ethylacetate fraction of Anthocleista vogelii, which was profiled to contain this compound among other alkaloids, exhibited inhibitory activity against pancreatic lipase with a half-maximal inhibitory concentration (IC50) of 8.76 ± 0.110 µg/mL. ajol.info This suggests that this compound, potentially in combination with other compounds in the fraction, may contribute to pancreatic lipase inhibition. The assay method typically involves incubating the enzyme with a substrate (like p-nitrophenyl butyrate) and the test compound, then measuring the reduction in product formation. ajol.infoms-editions.cl
Data on Pancreatic Lipase Inhibition:
| Sample | IC50 (µg/mL) |
| Anthocleista vogelii ethylacetate fraction | 8.76 ± 0.110 |
| Orlistat (Positive Control) | 0.73 ± 0.015 |
Cellular Assays for Viability, Proliferation, and Death
Cellular assays are in vitro techniques used to evaluate the effects of compounds on live cells, providing insights into their potential cytotoxicity, ability to inhibit proliferation, or induce cell death.
Trypan Blue Exclusion Assay
The Trypan Blue exclusion assay is a common method used to determine the number of viable cells in a population. It is based on the principle that the dye Trypan Blue can only enter cells with damaged cell membranes, thus staining non-viable cells blue while viable cells exclude the dye and remain unstained. researchgate.net This assay has been used to examine the viability of glioblastoma cell lines (U251MG and T98G) after treatment with this compound. researchgate.netresearchgate.netnih.gov Studies using this assay have shown that treatment with this compound significantly reduced cell viability in these cell lines. researchgate.netresearchgate.net
Data from Trypan Blue Exclusion Assay on Glioma Cells:
| Cell Line | This compound Concentration (µM) | Viability (% of Control) - Day 1 | Viability (% of Control) - Day 3 |
| U251MG | 150 | Data not explicitly provided | Significantly reduced researchgate.netresearchgate.net |
| U251MG | 200 | Data not explicitly provided | Significantly reduced researchgate.netresearchgate.net |
| U251MG | 250 | Data not explicitly provided | Significantly reduced researchgate.netresearchgate.net |
| U251MG | 300 | Data not explicitly provided | Significantly reduced researchgate.netresearchgate.net |
| T98G | 150 | Data not explicitly provided | Significantly reduced researchgate.netresearchgate.net |
| T98G | 200 | Data not explicitly provided | Significantly reduced researchgate.netresearchgate.net |
| T98G | 250 | Data not explicitly provided | Significantly reduced researchgate.netresearchgate.net |
| T98G | 300 | Data not explicitly provided | Significantly reduced researchgate.netresearchgate.net |
Note: Specific percentage reduction values were not consistently available across all concentrations and time points in the provided snippets, but the significant reduction in viability was reported.
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) Assay
The MTT assay is a colorimetric assay used to measure cell viability and proliferation. nih.govtums.ac.ir It is based on the reduction of the yellow tetrazolium dye MTT by metabolically active cells into purple formazan (B1609692) crystals, which can be quantified spectrophotometrically. tums.ac.ir This assay has been utilized to examine the viability and proliferation of glioblastoma cell lines (U251MG and T98G) after treatment with this compound. nih.govnih.gov The MTT assay has also been used to evaluate the cytotoxic activity of compounds, including this compound, on various cancer cell lines such as HeLa (cervix adenocarcinoma), MCF7 (breast adenocarcinoma), and A431 (skin epidermoid carcinoma). biocrick.com this compound showed a moderate level of efficacy against CaCo-2 colon cancer cells with an IC50 of 81.0 µM in an MTT assay. usp.ac.fj
Data from MTT Assay on Cancer Cells:
| Cell Line | Compound | IC50 (µM) |
| CaCo-2 | This compound | 81.0 |
| HeLa | This compound | Moderately active biocrick.com |
| MCF7 | This compound | Moderately active biocrick.com |
| A431 | This compound | Moderately active biocrick.com |
xCELLigence System for Real-time Monitoring
The xCELLigence system is a real-time cell analysis (RTCA) platform that uses electrical impedance to continuously monitor cell behavior, including viability, proliferation, and attachment, without the need for labels. nih.govomixys.plols-bio.comuclahealth.org As cells adhere and spread on microelectrodes integrated into the wells of specialized plates, they alter the impedance. omixys.plols-bio.comuclahealth.org This system allows for dynamic, quantitative data collection over the course of an experiment. uclahealth.org The xCELLigence system has been employed in studies investigating the effects of this compound on glioblastoma cell lines (U251MG and T98G), providing real-time monitoring of their viability and proliferation in response to treatment. researchgate.netnih.govnih.gov The results obtained using the RTCA analyzer have been reported to align with those from endpoint assays like the MTT test in other studies. nih.gov
Flow Cytometry for Cell Cycle Analysis
Flow cytometry is a powerful technique used to analyze various cellular characteristics, including DNA content, which is indicative of the cell cycle phase. By staining cells with a fluorescent dye that intercalates with DNA, such as propidium (B1200493) iodide (PI), researchers can quantify the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) nih.govmdpi.com.
Studies investigating the effects of this compound on glioblastoma cell lines, such as U251MG and T98G, have utilized flow cytometry to assess cell cycle distribution. Treatment with this compound has been shown to induce cell cycle arrest in these cell lines nih.govresearchgate.netdntb.gov.ua. This indicates that this compound can impede the progression of cancer cells through the cell cycle, thereby inhibiting their proliferation.
Flow Cytometry for Apoptosis (Annexin-Propidium Iodide)
Apoptosis, or programmed cell death, is a critical process in development and disease. Flow cytometry using Annexin V and propidium iodide (PI) staining is a common method to detect and quantify apoptotic cells nih.gov. Annexin V is a protein that binds to phosphatidylserine, which is translocated to the outer cell membrane during the early stages of apoptosis. PI is a vital dye that can only enter cells with compromised cell membranes, staining necrotic and late-apoptotic cells nih.gov.
Research on glioblastoma cells has demonstrated that this compound treatment induces apoptosis, as confirmed by Annexin V-PI staining and flow cytometry nih.govresearchgate.netdntb.gov.ua. This finding suggests that this compound can trigger the cell death pathways in cancer cells, contributing to its potential anti-tumor effects. One study indicated that this compound-induced cell death was associated with mitochondrial membrane depolarization, suggesting involvement of the intrinsic apoptotic pathway researchgate.net.
Flow Cytometry for Cell Surface Marker Expression
Flow cytometry can also be used to analyze the expression of specific proteins on the surface of cells using fluorescently labeled antibodies that bind to these cell surface markers. This technique is valuable for identifying different cell populations and understanding changes in cell phenotype in response to treatment nih.gov.
In studies with T98G glioblastoma cells, flow cytometry has been employed to examine the expression of cell surface markers such as CD24, CD44, CD56, and CD15 following this compound treatment nih.govresearchgate.netcancerindex.org. Results showed a dose-dependent decrease in the expression of CD24 and CD44 after this compound treatment, while no changes were observed for CD56 and CD15 expression nih.govresearchgate.net. CD44 is a marker associated with cell-cell interactions and adhesion, and is often upregulated in cancer stem cells nih.govnih.gov. CD24 is also a signal transducer nih.gov. The downregulation of CD24 and CD44 suggests that this compound may affect the adhesive properties and potentially the stem-like characteristics of glioblastoma cells nih.govresearchgate.net.
Gene and Protein Expression Analysis
Analyzing gene and protein expression levels provides insights into the molecular pathways affected by a compound. These methods can reveal how this compound influences the synthesis of specific proteins and the transcription of genes.
Western Blotting for Protein Levels
Western blotting is a widely used technique to detect and quantify specific proteins in a sample. It involves separating proteins by gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein nih.govnih.gov.
Studies investigating the anti-inflammatory effects of this compound in RAW 264.7 macrophages have utilized Western blotting to assess the protein levels of key inflammatory mediators and signaling molecules nih.govresearchgate.net. For instance, this compound has been shown to suppress the protein expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in LPS-induced macrophages researchgate.net. Western blotting has also been used to examine the phosphorylation status of signaling proteins like p38, ERK, and JNK, revealing that this compound can inhibit the phosphorylation of p38 and ERK but not JNK in these cells researchgate.net. Additionally, Western blotting has been employed to study the effects of this compound (or its derivative N-feruloylserotonin) on proteins related to apoptosis (Bax, Bcl-2, cleaved PARP) and neurogenesis (pCREB/CREB, BDNF) in neuroblastoma cells mdpi.com.
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) for mRNA Levels
Quantitative real-time polymerase chain reaction (qRT-PCR) is a sensitive and widely used technique for quantifying messenger RNA (mRNA) levels, providing a measure of gene expression unite.ithorizondiscovery.comiric.camdpi.com. This method involves converting mRNA to complementary DNA (cDNA) and then amplifying specific cDNA sequences using PCR while monitoring the amplification in real-time using fluorescent dyes or probes unite.itiric.ca.
Research on the anti-inflammatory effects of this compound in RAW 264.7 macrophages has used qRT-PCR to determine the mRNA levels of pro-inflammatory genes researchgate.net. This compound has been shown to suppress the mRNA expression of COX-2, microsomal prostaglandin (B15479496) E2 synthase (mPGES)-1, iNOS, interleukin (IL)-6, and IL-1β researchgate.net. This indicates that this compound can regulate the expression of genes involved in the inflammatory response at the transcriptional level.
Animal Models in Preclinical Research
Animal models play a crucial role in preclinical research to evaluate the in vivo effects and potential toxicity of compounds before human trials. While the provided outline focuses on in vitro methods, some search results mention animal studies involving this compound.
Studies have investigated the bioavailability of this compound in mice chemfaces.combiocrick.comnih.gov. Additionally, the toxicity of this compound has been tested in zebrafish embryos nih.govresearchgate.netcancerindex.org. One study using a diet-induced obesity rat model mentioned this compound as one of the phytochemicals present in a plant extract that showed anti-obesity activity tandfonline.com. While these examples indicate the use of animal models, detailed research findings regarding the specific mechanisms of action of this compound in these models, beyond toxicity and bioavailability, are not extensively provided within the search results directly related to the outlined in vitro methodologies.
Mouse Models for Bioavailability and Pharmacokinetics
Information specifically detailing the use of mouse models to study the bioavailability and pharmacokinetics of this compound was not found in the consulted literature. While mouse models are widely utilized in preclinical research for assessing these properties of drug candidates and natural compounds, published studies focusing explicitly on this compound's absorption, distribution, metabolism, and excretion in mouse models were not identified.
Zebrafish Models for Toxicity and Antitumor Effects
Zebrafish models have been employed to assess the toxicity and potential antitumor effects of this compound. Studies have investigated the compound's impact on zebrafish embryos as a model for evaluating general toxicity. In one study, this compound was tested for toxicity in zebrafish, and no mortality was observed in zebrafish embryos on the fifth post-fertilization day, even at a concentration of 1 mM. wikidata.orgmims.comfishersci.ca This suggests a low level of acute toxicity in this model system at the tested concentration.
Alongside toxicity assessments in zebrafish, the antitumor potential of this compound has been explored using in vitro models, specifically glioblastoma cell lines. Although not directly conducted within the zebrafish organism, these in vitro studies are often performed in conjunction with zebrafish toxicity testing to provide a broader preclinical evaluation. This compound has demonstrated the ability to inhibit the proliferation of glioblastoma cell lines, including U251MG and T98G cells. wikidata.orgmims.com This inhibitory effect was associated with the induction of cell death and cell cycle arrest in both tested cell lines. wikidata.orgmims.com Further research is needed to fully elucidate the complete mechanism underlying its antitumor activity. wikidata.org
Data from Zebrafish Toxicity Study:
| Model System | Developmental Stage | Concentration (mM) | Observation (Fifth Post-Fertilization Day) |
| Zebrafish Embryos | 5 days post-fertilization | 1 | Zero mortality |
Rat Models for Antiobesity Studies
Rat models, particularly those induced into an obese state through dietary interventions, have been used to investigate the antiobesity effects of extracts containing this compound. This compound has been identified as a phytochemical present in natural sources that exhibit antiobesity properties in rat models. For instance, this compound was found in the ethylacetate fraction of Anthocleista vogelii Planch, which demonstrated anti-obesity activities in high-fat diet (HFD)-induced obese rats. nih.govhmdb.ca
In studies using HFD-induced obese rats, the administration of the extract containing this compound led to significant changes in various physiological parameters associated with obesity. These effects included significantly decreased feed intake and body weight compared to HFD control groups. nih.gov Furthermore, treatment with the extract resulted in altered levels of hormones and neurotransmitters implicated in appetite regulation and metabolism, such as significantly increased cortisol, serotonin (B10506), and noradrenaline levels, and significantly decreased leptin and insulin (B600854) levels when compared to HFD controls. nih.gov These findings suggest that this compound, as a component of these extracts, may contribute to antiobesity effects by influencing feeding behavior, body weight accumulation, and metabolic hormone balance in rat models. In silico analysis also identified this compound as a prominent phytochemical with predicted anti-obesity activity. thegoodscentscompany.com
Data from Antiobesity Study in HFD-Induced Rats (Extract containing this compound):
| Parameter | HFD Control | Extract Treated (125 mg/kg) | Extract Treated (250 mg/kg) | Significance (vs. HFD Control) |
| Feed Intake | Higher | Decreased | Decreased | Significant (p < 0.05) |
| Body Weight | Higher | Decreased | Decreased | Significant (p < 0.05) |
| Leptin Levels | Higher | Decreased | Decreased | Significant (p < 0.05) |
| Insulin Levels | Higher | Decreased | Decreased | Significant (p < 0.05) |
| Cortisol Levels | Lower | Increased | Increased | Significant (p < 0.05) |
| Serotonin Levels | Lower | Increased | Increased | Significant (p < 0.05) |
| Noradrenaline Levels | Lower | Increased | Increased | Significant (p < 0.05) |
Comparative and Structural Studies of Moschamine
Structural Relationship to Other Indole (B1671886) Alkaloids
Moschamine shares the fundamental indole ring system with a large number of alkaloids. Its specific structure, an N-acyl derivative of a substituted tryptamine (B22526), places it in a subclass of indole alkaloids.
Comparison with Serotonin (B10506) and its Derivatives
This compound is structurally a derivative of serotonin (5-hydroxytryptamine). nih.gov Serotonin is a key monoamine neurotransmitter featuring a 5-hydroxyindole (B134679) core with an aminoethyl side chain. This compound is formed by the acylation of the amino group of serotonin with ferulic acid, a hydroxycinnamic acid. nih.gov This amide linkage is a defining feature of this compound's structure in relation to its serotonin precursor. Cis-Moschamine (B3034581) is a geometric isomer of this compound, differing in the stereochemistry of the double bond in the feruloyl moiety.
Relationship to Moschamindole, Moschamindolol, Centcyamine, and cis-Centcyamine
This compound is structurally related to other indole alkaloids found in plants, such as Moschamindole, Moschamindolol, Centcyamine, and cis-Centcyamine. While this compound is an N-feruloyl derivative of serotonin (a 5-hydroxytryptamine), Centcyamine and cis-Centcyamine are reported as coumaroyl methoxytryptamine derivatives, specifically featuring a 5-methoxytryptamine (B125070) core acylated with coumaric acid. This indicates a shared structural pattern of an acylated tryptamine derivative but with variations in the substitution pattern of the indole ring and the nature of the acyl group (feruloyl vs. coumaroyl) and its geometry (E/Z isomers). Moschamindole is another indole alkaloid, and its structure also contains an indole core, highlighting a common biosynthetic origin or structural motif within this class of natural products. Information on the specific structural relationship with Moschamindolol was not extensively detailed in the consulted sources.
Distinction from Pseudoindoxyl Alkaloids
While both this compound and pseudoindoxyl alkaloids are derived from indole precursors, they possess distinct structural features. Pseudoindoxyl alkaloids contain a rearranged indole ring system, typically involving the formation of a spirocyclic or fused ring system that includes a pseudoindoxyl moiety. This contrasts with the intact indole ring system found in this compound and other simple indole alkaloids. Based on the consulted literature, detailed specific structural comparisons and distinctions between this compound and pseudoindoxyl alkaloids were not provided.
Dimeric and Hybrid Structures Involving this compound
This compound can also be involved in the formation of more complex dimeric or hybrid structures with other molecules.
Analysis of Montamine and its Structural Reassignment as 4,4''-bisthis compound
Montamine, a dimeric natural product isolated from Centaurea montana, was initially assigned a structure as a homodimer of this compound linked by an N-N' bond at the serotonin side-chain. However, subsequent total synthesis of this proposed structure revealed it to be incorrect. Analysis of spectroscopic data suggested that the dimerization site was incorrectly assigned. It is now proposed that Montamine is structurally equivalent to 4,4''-bisthis compound, a natural product previously identified in safflower oil. This reassignment indicates that the two this compound units are linked through the C4 position of their indole rings.
Evidence from NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy has provided significant evidence supporting the structural reassignment of Montamine to 4,4''-bisthis compound. Detailed comparison of the NMR data for synthetic 4,4''-bisthis compound with that reported for natural Montamine was crucial. While the ¹H NMR data showed good agreement, some discrepancies were observed in the ¹³C NMR data. It has been proposed that these discrepancies in the ¹³C NMR data, particularly at the quaternary carbons, might be due to the original Montamine sample being impure or the small quantity (4 mg) isolated from the natural source used for the initial NMR studies. The upfield chemical shifts of the methylene (B1212753) protons in the ¹H NMR of Montamine were found to be characteristic of 4,4'-bistryptamines, further supporting the structural equivalency between Montamine and 4,4''-bisthis compound.
Synthetic Corroboration of Dimerization Site
Research into dimeric natural products related to this compound has involved synthetic efforts to corroborate proposed structures and dimerization sites. Montamine, a dimeric natural product, was initially reported as a homodimer of this compound linked by an N-N' bond at the serotonin side-chain rsc.orgnih.gov. However, synthetic studies of this proposed symmetrical diacyl hydrazide structure revealed this assignment to be incorrect rsc.orgnih.gov.
Subsequent investigations hypothesized that the this compound subunits in montamine were linked through the indole C4 position, suggesting structural identity with 4,4'-bisthis compound, a known natural product found in safflower oil nih.gov. A biomimetic synthesis of 4,4'-bisthis compound was developed, involving the oxidative coupling of N-Boc-serotonin followed by elaboration to the natural product nih.gov. Comparison of the Nuclear Magnetic Resonance (NMR) data for synthetic 4,4'-bisthis compound with reported data for montamine showed good agreement in the ¹H NMR data, although discrepancies were observed in the ¹³C NMR data, particularly at the quaternary carbons nih.gov. Analysis of NMR data for other literature compounds indicated that the upfield chemical shifts of the methylene protons in the ¹H NMR of montamine are characteristic of 4,4'-bistryptamines, supporting the structural equivalence of montamine and 4,4'-bisthis compound nih.gov. The discrepancies in the ¹³C NMR data were proposed to be due to misassignment from an impure sample or the small amount of montamine isolated nih.gov.
Formation of Diverse Derivatives through Oxidative Radical Coupling
Oxidative radical coupling is a significant strategy in the synthesis of natural products, including indole alkaloids related to this compound ynu.edu.cnoup.comacs.orgynu.edu.cn. This approach allows for the formation of diverse derivatives by creating new carbon-carbon or carbon-heteroatom bonds through radical intermediates.
Studies have reported biomimetic syntheses of this compound-related indole alkaloids utilizing iron-catalyzed selectively oxidative radical coupling ynu.edu.cnoup.comacs.orgynu.edu.cn. This method facilitates the formation of complex molecular architectures found in these natural products. The use of iron catalysis in these reactions highlights the ongoing development of efficient and selective synthetic methodologies inspired by biological processes ynu.edu.cnacs.orgynu.edu.cn.
Bioinspired Syntheses of Dimeric Compounds
Bioinspired synthesis aims to mimic natural biosynthetic pathways to construct complex molecules researchgate.net. This approach has been applied to the synthesis of dimeric compounds related to this compound, particularly those formed through oxidative coupling mechanisms.
As mentioned in the context of dimerization site corroboration, a biomimetic synthesis of 4,4'-bisthis compound was developed, utilizing oxidative coupling as a key step nih.gov. This strategy reflects the proposed natural formation of such dimeric structures nih.govresearchgate.net. The synthesis of other dimeric indole alkaloids has also employed bioinspired strategies, often involving oxidative coupling reactions to form the central linkages between monomeric units oup.comoup.com. These synthetic efforts not only provide access to these natural products but also offer insights into their plausible biosynthetic routes in plants oup.comresearchgate.netoup.com.
Conformational Analysis and Stereochemistry
Conformational analysis and stereochemistry are crucial aspects of understanding the three-dimensional structure and properties of this compound and its derivatives. While specific detailed conformational analysis studies solely focused on this compound itself were not extensively highlighted in the search results, related indole alkaloids and similar structures have been investigated using techniques like NMR spectroscopy and computational methods researchgate.netresearchgate.netscience.gov.
NMR experiments, including 1D and 2D techniques, are fundamental in determining the structure, relative, and in some cases, absolute stereochemistry of natural products like indole alkaloids researchgate.netresearchgate.nettandfonline.comresearchgate.net. For example, studies on related indole alkaloids have utilized various NMR techniques such as ¹H and ¹³C NMR, HSQC, HMBC, and NOESY to elucidate structural details and understand conformational preferences researchgate.netresearchgate.nettandfonline.comresearchgate.net. Conformational analysis can suggest the flexibility of side chains, such as the phenylpropene moiety in this compound science.gov.
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling techniques play an increasingly important role in studying the properties, interactions, and behavior of chemical compounds, including natural products like this compound ajol.infoelsevier.comresearchgate.net. These methods can complement experimental studies by providing insights at the atomic and molecular levels.
Computational approaches such as molecular docking and molecular dynamics simulations are employed to investigate the potential interactions of compounds with biological targets and to understand their dynamic behavior ajol.inforesearchgate.netorientjchem.orgnih.govfrontiersin.orgherbmedpharmacol.com.
Docking Studies for Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand (such as this compound) when bound to a receptor or enzyme ajol.infoorientjchem.orgnih.govherbmedpharmacol.com. This method estimates the binding affinity and identifies key interactions between the ligand and the target protein's active site ajol.infoorientjchem.orgnih.govherbmedpharmacol.com.
This compound has been included in in silico studies investigating the inhibitory potential of alkaloids against biological targets like IFIT5, a protein implicated in renal cell carcinoma ajol.info. Molecular docking results in one study showed that this compound, among other alkaloids, demonstrated high binding effects to IFIT5 ajol.info. Another study involving synthesized this compound investigated its serotoninergic activity and suggested that it might suppress cAMP formation by binding to 5-HT1 receptors, based on experimental data and potentially supported by computational studies researchgate.netnih.gov. Molecular docking studies are also used to analyze receptor interactions for other compounds, providing insights into their binding mechanisms orientjchem.orgnih.govherbmedpharmacol.com.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time researchgate.netfrontiersin.orgherbmedpharmacol.commedchemexpress.com. These simulations provide information about the dynamic behavior of a system, such as the conformational changes of a protein or the stability of a ligand-receptor complex researchgate.netfrontiersin.orgherbmedpharmacol.com.
While specific detailed MD simulation studies solely focused on this compound were not prominently found in the search results, MD simulations are widely used in computational studies of natural products and their interactions with biological targets researchgate.netfrontiersin.orgherbmedpharmacol.com. For example, MD simulations have been employed to evaluate the binding stability of protein-ligand complexes identified through docking studies and to understand the dynamic behavior of ligands bound to receptors like serotonin receptors researchgate.netfrontiersin.orgherbmedpharmacol.com. These simulations can confirm the stability of interactions and provide a more comprehensive picture of the binding event over time researchgate.netherbmedpharmacol.com.
Data Table: Selected Computational Study Findings for this compound
| Study Focus | Target Protein | Computational Method | Key Finding (this compound) | Citation |
| Inhibitory potential against IFIT5 | IFIT5 | Molecular Docking | Demonstrated high binding effects (-8.5 kcal/mol) | ajol.inforesearchgate.net |
| Serotoninergic activity (inferred from text) | 5-HT1 receptors | (Potentially supported by computational studies) | Suggested binding to 5-HT1 receptors and suppression of cAMP formation | researchgate.netnih.gov |
Note: The binding affinity value for IFIT5 is from a computational assessment study ajol.inforesearchgate.net. The interaction with 5-HT1 receptors is based on experimental findings suggesting potential binding, which could be supported by computational studies researchgate.netnih.gov.
Data Table: Physical and Computed Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₀N₂O₄ | wikipedia.orguni.lunih.gov |
| Molar Mass | 352.390 g·mol⁻¹ | wikipedia.org |
| XLogP (predicted) | 3.0 | uni.lu |
| Exact Mass | 352.14230712 Da | nih.gov |
| Monoisotopic Mass | 352.14175 Da (predicted) / 352.14285 Da (predicted) | uni.lu |
| Predicted Collision Cross Section ([M+H]⁺) | 184.8 Ų | uni.lu |
| Predicted Collision Cross Section ([M-H]⁻) | 186.6 Ų | uni.lu |
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new compounds based on their structural properties and provides insights into the structural features crucial for the observed activity. This compound, also known as N-feruloylserotonin, has been included in QSAR studies investigating the biological activities of series of phenylpropanoid amides and serotonin derivatives. wikipedia.orguni.lujosai.ac.jpiiarjournals.orgresearchgate.netresearchgate.net These studies explore how variations in the chemical structure within these compound classes, including the presence and position of functional groups, influence their biological effects. iiarjournals.orgresearchgate.net
Research has investigated the quantitative structure-cytotoxicity relationships of phenylpropanoid amides, a class of compounds that includes N-feruloylserotonin. josai.ac.jpiiarjournals.org These studies evaluated the cytotoxicity of a series of synthetic phenylpropanoid amides against various human oral squamous cell carcinoma (OSCC) cell lines and normal oral cells. iiarjournals.org The aim was to identify structural parameters that correlate with cytotoxicity and tumor selectivity. iiarjournals.org
In these QSAR analyses, various physicochemical, structural, and quantum-chemical parameters were calculated for the compounds. iiarjournals.org These descriptors included factors related to molecular size (e.g., molecular surface area), electronic properties (e.g., electrostatic potential, HOMO energy, chemical hardness), and lipophilicity. josai.ac.jpiiarjournals.org By correlating these descriptors with the observed cytotoxic activities (expressed as 50% cytotoxic concentration, CC50) and tumor selectivity, researchers sought to build predictive models. josai.ac.jpiiarjournals.org
Findings from such studies indicated that the cytotoxicity of phenylpropanoid amides against both tumor and normal cells correlated with certain chemical descriptors. For instance, cytotoxicity against tumor cells showed correlations with parameters like molecular surface area and electrostatic interaction-related descriptors. josai.ac.jpiiarjournals.org Cytotoxicity against normal cells was found to correlate with factors such as water-accessible polar surface area, HOMO energy, chemical hardness, and lipophilicity. iiarjournals.org
While detailed data tables for this compound specifically within these QSAR models are not fully available in the provided snippets, the research highlights that structural features influencing molecular size, shape, and electrostatic interactions are important parameters for estimating the tumor selectivity and cytotoxicity of phenylpropanoid amides, including N-feruloylserotonin. josai.ac.jpiiarjournals.org
Another area where N-feruloylserotonin has been included in QSAR studies is the investigation of serotonin derivatives for activities such as alpha-glucosidase inhibition. researchgate.netresearchgate.net These studies evaluate the impact of different structural modifications on the inhibitory potency against the enzyme alpha-glucosidase. researchgate.net QSAR analysis in this context helps to understand which parts of the serotonin derivative structure are crucial for effective enzyme inhibition. researchgate.net For example, studies on serotonin derivatives have suggested that the linkage between the cinnamic acid moiety and the serotonin moiety, as well as the olefin in the cinnamic acid moiety, are crucial for alpha-glucosidase inhibition. researchgate.net Hydrophobicity of conjugated amines has also been indicated as an important determinant of this activity. researchgate.net
Furthermore, N-feruloylserotonin has been part of broader in silico profiling studies investigating the potential of various alkaloids against specific protein targets, utilizing techniques like molecular docking which can be a component of QSAR workflows. ajol.info These studies assess the binding affinities of compounds to a target protein based on their 3D structure. ajol.info
While comprehensive, standalone QSAR studies focused solely on a wide range of this compound derivatives with extensive experimental data tables are not detailed in the provided search results, the compound has been a component of QSAR investigations within the broader families of phenylpropanoid amides and serotonin derivatives, contributing to the understanding of structure-activity relationships for various biological effects like cytotoxicity and enzyme inhibition. josai.ac.jpiiarjournals.orgresearchgate.netresearchgate.net
Future Directions and Therapeutic Potential of Moschamine Research
Elucidation of Unexplored Biological Activities
While Moschamine has demonstrated serotonergic, cyclooxygenase inhibitory, antitumor, acetylcholinesterase inhibitory, and neuroprotective effects, further investigation is needed to uncover other potential biological activities smolecule.com. Studies suggest potential antidepressant effects, possibly mediated by elevating brain-derived neurotrophic factor (BDNF) levels smolecule.com. Its anti-inflammatory properties, involving the suppression of inflammatory mediators, also warrant further exploration in various inflammatory conditions smolecule.comjptcp.comresearchgate.net. Research into related compounds like N-feruloylserotonin provides context for this compound's potential applications in inflammation ontosight.ai.
Optimization of Synthetic Routes for Scalability and Efficiency
The synthesis of this compound typically involves the transformation of N-feruloylserotonin through oxidative radical coupling reactions, often catalyzed by iron smolecule.com. Both biomimetic and traditional chemical synthesis methods have been employed smolecule.com. Optimizing these synthetic routes is crucial for achieving scalability and efficiency, which are necessary for producing sufficient quantities of this compound for extensive research and potential therapeutic use researchgate.net. Efforts are ongoing to develop efficient and scalable synthesis methods for this compound-related compounds researchgate.net.
Development of Novel this compound Analogues with Enhanced Bioactivity and Selectivity
The unique chemical structure of this compound, featuring a fused indole (B1671886) ring system and an amide linkage between serotonin (B10506) and ferulic acid, makes it a promising scaffold for developing novel analogues smolecule.comontosight.ai. Modifying the structure could potentially lead to compounds with enhanced bioactivity, improved selectivity for specific targets, and more favorable pharmacokinetic properties. Research into analogues of N-feruloyl serotonin has already explored their antioxidant, anti-inflammatory, and neuroprotective effects, suggesting the potential for developing more potent and targeted therapies ontosight.ai.
In-depth Investigations into Molecular Targets and Signaling Pathways
Understanding the precise molecular targets and signaling pathways modulated by this compound is critical for its therapeutic development. Research indicates that this compound interacts with serotonin receptors, particularly the 5-HT1 subtype, inhibiting forskolin-stimulated cAMP formation nih.govchemfaces.comresearchgate.net. It also acts as a potent inhibitor of cyclooxygenase (COX) enzymes, specifically COX-I and COX-II nih.govchemfaces.comresearchgate.net. Studies in glioblastoma cells suggest that this compound inhibits proliferation, induces cell cycle arrest and apoptosis, and decreases the expression of markers like CD24 and CD44 smolecule.comresearchgate.netnih.govnih.govulisboa.ptnih.govmedkoo.comresearchgate.net. Its anti-inflammatory activity involves the downregulation of COX-2, mPGES-1, iNOS, IL-6, and IL-1β expression through the suppression of AP-1 and STAT1/3 activation in macrophages jptcp.comresearchgate.netmedkoo.commdpi.comamegroups.cnmdpi.com. Further in-depth studies are needed to fully map the complex network of interactions and downstream effects of this compound. Research also suggests that this compound and related natural compounds may target CD markers associated with glioma therapy, with a potential common mechanism involving the action of NF-κB mdpi.com.
Exploration of Combination Therapies with this compound
Given its diverse biological activities, exploring the potential of this compound in combination therapies for various diseases is a promising avenue. For instance, its anti-inflammatory and antitumor properties suggest potential benefits in combination with existing cancer treatments or anti-inflammatory drugs smolecule.comjptcp.comnih.gov. Research into combination therapies for conditions like glioblastoma and inflammatory diseases could reveal synergistic effects and improve therapeutic outcomes amegroups.orgajol.info. Studies on N-feruloylserotonin in combination with methotrexate (B535133) have shown reduced inflammation in adjuvant arthritis thegoodscentscompany.com.
Advanced Preclinical and Translational Research
Advancing this compound research requires rigorous preclinical and translational studies to bridge the gap between laboratory findings and clinical application. This includes comprehensive in vitro and in vivo studies to evaluate efficacy and safety in relevant disease models.
Pharmacokinetic and Pharmacodynamic Profiling in Diverse Models
Detailed pharmacokinetic (PK) and pharmacodynamic (PD) profiling of this compound in diverse animal models is essential to understand its absorption, distribution, metabolism, excretion, and how it interacts with the body to produce its effects ajol.inforesearchgate.netscience.govresearchgate.net. Studies in mice have indicated favorable bioavailability characteristics, but comprehensive human bioavailability studies are still needed nih.govchemfaces.comscience.gov. Assessing plasma half-life, Cmax, and tissue distribution using techniques like LC-MS/MS is crucial . Metabolite profiling is also important to identify active forms and understand their persistence in vivo . Preclinical studies using various models, including murine models for glioblastoma and zebrafish models for toxicity testing and cancer research, are valuable for evaluating this compound's effects and understanding its mechanisms researchgate.netnih.govulisboa.ptnih.govmdpi.com.
Toxicity and Safety Assessments in Higher Organisms
Research into the toxicity of this compound in higher organisms is an essential step for evaluating its potential as a therapeutic agent. Studies have begun to investigate the effects of this compound in animal models. For instance, this compound was tested for toxicity in zebrafish researchgate.net. Another study evaluated the single-dose intramuscular toxicity of a pharmacopuncture injection containing this compound in Sprague Dawley rats, noting that rats are preferred rodents for such tests due to ease of handling, qualitative uniformity, and rich background data nih.gov. These initial assessments in model organisms contribute to understanding the safety profile of this compound.
Potential Therapeutic Applications and Drug Development Prospects
This compound exhibits several biological activities that suggest potential therapeutic applications, particularly in the development of agents for various health conditions.
Antidepressant Agents
This compound's potential as an antidepressant agent is linked to its interaction with the serotoninergic system. Research indicates that this compound interacts with serotonin receptors smolecule.com. Specifically, it has been shown to inhibit forskolin-stimulated cyclic AMP (cAMP) formation via inhibiting serotonin receptors, suggesting it may suppress cAMP formation by binding to 5-HT1 receptors researchgate.netchemfaces.com. Serotonin is a neurotransmitter crucial for mood regulation ontosight.ai. Studies on other compounds have demonstrated that modulating neurotransmitter levels, including serotonin, can contribute to antidepressant effects core.ac.ukbioline.org.brphilpapers.orgfrontiersin.org. While direct clinical trials on this compound as an antidepressant are not detailed in the provided results, its observed serotoninergic activity provides a basis for further investigation in this area.
Anti-inflammatory Agents
This compound has demonstrated significant anti-inflammatory properties. Studies have shown that it can inhibit the production of inflammatory mediators smolecule.com. This compound potently inhibited lipopolysaccharide (LPS)-induced production of prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO) in RAW 264.7 macrophages researchgate.netnih.gov. It suppressed the protein and mRNA levels of cyclooxygenase-2 (COX-2), microsomal prostaglandin E2 synthase (mPGES)-1, inducible NO synthase (iNOS), interleukin (IL)-6, and IL-1β researchgate.netnih.gov. Furthermore, this compound inhibited LPS-stimulated transcriptional activity of activator protein-1 (AP-1) and the phosphorylation of signal transducer and activator of transcription (STAT)1/3 in RAW 264.7 macrophages researchgate.netnih.gov. It also inhibited the phosphorylation of p38 mitogen-activated protein kinase (p38) and extracellular signal-regulated kinase (ERK), but not c-Jun N-terminal kinase (JNK) researchgate.netnih.gov. This compound has been identified as a potent inhibitor of cyclooxygenase (COX) enzymes, inhibiting COX-I by 58% and COX-II by 54% at a concentration of 0.1 µmol L⁻¹ researchgate.netchemfaces.com. These findings highlight this compound's potential as an anti-inflammatory agent.
Here is a summary of this compound's effects on inflammatory mediators:
| Inflammatory Mediator/Enzyme | Effect of this compound | Reference |
| Prostaglandin E2 (PGE2) | Inhibited LPS-induced production | researchgate.netnih.gov |
| Nitric Oxide (NO) | Inhibited LPS-induced production | researchgate.netnih.gov |
| Cyclooxygenase-2 (COX-2) | Suppressed protein and mRNA levels; Potent inhibitor | researchgate.netresearchgate.netchemfaces.comnih.gov |
| mPGES-1 | Suppressed protein and mRNA levels | researchgate.netnih.gov |
| iNOS | Suppressed protein and mRNA levels | researchgate.netnih.gov |
| Interleukin-6 (IL-6) | Suppressed protein and mRNA levels | researchgate.netnih.gov |
| Interleukin-1β (IL-1β) | Suppressed protein and mRNA levels | researchgate.netnih.gov |
| AP-1 transcriptional activity | Inhibited LPS-stimulated activity | researchgate.netnih.gov |
| STAT1/3 phosphorylation | Inhibited LPS-stimulated phosphorylation | researchgate.netnih.gov |
| p38 phosphorylation | Inhibited LPS-induced phosphorylation | researchgate.netnih.gov |
| ERK phosphorylation | Inhibited LPS-induced phosphorylation | researchgate.netnih.gov |
| JNK phosphorylation | No effect on LPS-induced phosphorylation | researchgate.netnih.gov |
| COX-I | Potent inhibitor | researchgate.netchemfaces.com |
Anticancer Agents
Recent studies indicate that this compound possesses anticancer properties, particularly against glioblastoma cells researchgate.netsmolecule.comnih.govresearchgate.netmaedica.ro. In glioma cell lines, this compound treatment drastically decreased cell viability and induced cell death and cell cycle arrest researchgate.netnih.gov. The expression of CD24 and CD44 also decreased in a dose-dependent manner in these cells nih.gov. This compound exerts antitumour effects on other cancer cell lines as well, including HeLa, MCF7, and A431 cells chemfaces.com. It appeared to be significantly less toxic in normal cells than in cancer cells researchgate.net. These findings suggest this compound's potential as an anticancer agent, particularly for glioblastoma.
Here is a summary of this compound's anticancer effects observed in research:
| Cancer Cell Line(s) | Observed Effects | Reference |
| Glioma cell lines (U251MG, T98G) | Decreased cell viability; Induction of cell death and cell cycle arrest; Decreased CD24 and CD44 expression | researchgate.netnih.govresearchgate.netmaedica.ro |
| HeLa cells | Antitumour effects; High antiproliferative activity observed for a derivative mdpi.com | mdpi.comchemfaces.com |
| MCF7 cells | Antitumour effects | chemfaces.com |
| A431 cells | Antitumour effects | chemfaces.com |
Neurotherapeutic Agents
This compound's structure as a serotonin derivative and its observed biological activities suggest potential as a neurotherapeutic agent. Serotonin plays a key role in various neurological processes ontosight.ai. While direct evidence of this compound as a broad neurotherapeutic agent is limited in the provided results, its serotoninergic activity researchgate.netsmolecule.comchemfaces.com and potential antidepressant effects smolecule.com align with the scope of neurotherapeutics. Research on other serotonin derivatives has explored their protective effects against neuronal damage induced by oxidative stress mdpi.comcambridge.org. Further research is needed to fully elucidate this compound's specific neurotherapeutic potential beyond its potential antidepressant activity.
Antiobesity Agents
Research into plant-based antiobesity agents is an ongoing area of study ajol.info. This compound has emerged as a compound with potential antiobesity activities, identified in studies investigating the effects of plant extracts.
Detailed research findings on the antiobesity potential of this compound primarily stem from studies on the ethylacetate fraction (EF) of Anthocleista vogelii. This fraction, which contains this compound among other alkaloids, has been evaluated for its effects on obesity in high-fat diet (HFD)-induced obese rats ajol.infoajol.info.
Studies have shown that the ethylacetate fraction of A. vogelii exhibits inhibitory activity against pancreatic lipase (B570770), an enzyme involved in the digestion and absorption of dietary fats ajol.infoajol.info. The EF demonstrated a half-maximal inhibitory concentration (IC₅₀) of 8.76 ± 0.110 µg/mL against pancreatic lipase in vitro ajol.infoajol.info.
In HFD-induced obese rats, treatment with the ethylacetate fraction of A. vogelii at doses of 125 mg/kg and 250 mg/kg significantly decreased feed intake and body weight compared to HFD controls ajol.infoajol.info. The treatment also led to significant decreases in leptin and insulin (B600854) levels in these rats ajol.infoajol.info. Furthermore, the EF treatment significantly increased serotonin (5HT) and noradrenaline (NA) levels while decreasing dopamine (B1211576) (DA) levels compared to the HFD control group ajol.info. Elevated levels of serotonin and noradrenaline are suggested to inhibit their reuptake in the hypothalamus, potentially suppressing food consumption and reducing body weight researchgate.net. The decrease in dopamine levels might indicate increased sensitivity to dopamine, which is associated with meal size and satiety researchgate.net.
While this compound was identified as one of the alkaloids present in this active fraction, the specific contribution of this compound alone to the observed antiobesity effects requires further investigation ajol.infoajol.info. However, this compound has been reported to possess serotonergic inhibitory activities, which aligns with the observed increase in serotonin levels in the animal study and the proposed mechanism of action involving appetite suppression ajol.inforesearchgate.net.
In silico studies have also suggested this compound as a phytochemical with prominent antiobesity activity and drug-like characteristics nih.gov.
The research findings indicate that extracts containing this compound can influence several factors related to obesity, including pancreatic lipase activity, feed intake, body weight, and hormone and neurotransmitter levels involved in appetite regulation.
| Treatment Group (Sprague–Dawley rats) | Feed Intake (g) (Mean ± SEM) | Body Weight (g) (Mean ± SEM) | Leptin (ng/mL) (Mean ± SEM) | Insulin (µIU/mL) (Mean ± SEM) | Serotonin (ng/mL) (Mean ± SEM) | Noradrenaline (ng/mL) (Mean ± SEM) | Dopamine (ng/mL) (Mean ± SEM) |
|---|---|---|---|---|---|---|---|
| Normal Control | Data not available | Significantly lower ajol.infoajol.info | Data not available | Data not available | Significantly higher ajol.info | Significantly higher ajol.info | Significantly lower ajol.info |
| HFD Control | Data not available | Significantly higher ajol.infoajol.info | Significantly higher ajol.info | Significantly higher ajol.info | Significantly reduced ajol.info | Significantly reduced ajol.info | Significantly elevated ajol.info |
| EF (125 mg/kg) | Significantly decreased ajol.info | Significantly decreased ajol.info | Significantly decreased ajol.info | Significantly decreased ajol.info | Significantly increased ajol.info | Significantly increased ajol.info | Significantly decreased ajol.info |
| EF (250 mg/kg) | Significantly decreased ajol.info | Significantly decreased ajol.info | Significantly decreased ajol.info | Significantly decreased ajol.info | Significantly increased ajol.info | Significantly increased ajol.info | Significantly decreased ajol.info |
| Orlistat (100 mg/kg) | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Further studies are required to fully elucidate the specific mechanisms by which this compound exerts its effects and to confirm its potential as a standalone therapeutic agent for obesity ajol.infoajol.info.
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
